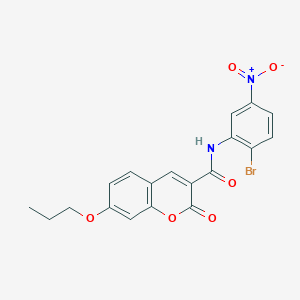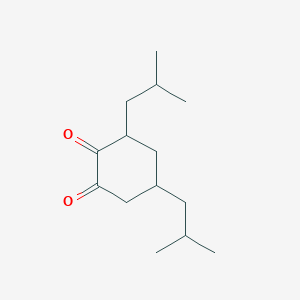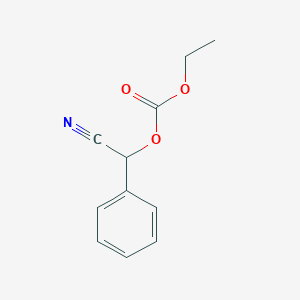
Rhenium;uranium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhenium and uranium are two distinct elements that can form various compounds. Rhenium is a rare, silvery-white, heavy transition metal with the atomic number 75. It is known for its high melting point and resistance to wear and corrosion. Uranium, on the other hand, is a heavy metal with the atomic number 92, known for its radioactive properties and use as a fuel in nuclear reactors. When combined, rhenium and uranium can form unique compounds with interesting properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of rhenium-uranium compounds typically involves the reaction of rhenium and uranium salts under controlled conditions. One common method is the reaction of rhenium heptoxide with uranium dioxide at high temperatures. This reaction can be represented as follows:
Re2O7+UO2→ReUO4+O2
Industrial Production Methods: Industrial production of rhenium-uranium compounds often involves the extraction of rhenium from molybdenum ores and uranium from uranium ores. The extracted elements are then combined through various chemical processes to form the desired compounds. These processes may include high-temperature reactions, electrolysis, and reduction methods.
Analyse Chemischer Reaktionen
Types of Reactions: Rhenium-uranium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, rhenium can be oxidized to form rhenium heptoxide, while uranium can be reduced to form uranium dioxide.
Common Reagents and Conditions: Common reagents used in the reactions of rhenium-uranium compounds include oxygen, hydrogen, and various acids and bases. The reactions are often carried out at high temperatures and pressures to facilitate the formation of the desired products.
Major Products Formed: The major products formed from the reactions of rhenium-uranium compounds include rhenium heptoxide, uranium dioxide, and various mixed oxides and halides. These products have unique properties and can be used in various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, rhenium-uranium compounds are studied for their unique catalytic properties. Rhenium is known for its ability to catalyze hydrogenation reactions, while uranium compounds are used in various redox reactions.
Biology: In biology, rhenium-uranium compounds are being explored for their potential use in radiopharmaceuticals. The radioactive properties of uranium make it useful for imaging and treatment of certain diseases, while rhenium’s stability and catalytic properties can enhance the effectiveness of these treatments.
Medicine: In medicine, rhenium-uranium compounds are being investigated for their potential use in cancer therapy. The radioactive properties of uranium can be used to target and destroy cancer cells, while rhenium can help to stabilize the compound and enhance its effectiveness.
Industry: In industry, rhenium-uranium compounds are used in the production of high-temperature alloys and catalysts. These compounds can withstand extreme conditions and are used in applications such as jet engines and petrochemical refining.
Wirkmechanismus
The mechanism of action of rhenium-uranium compounds involves the interaction of rhenium and uranium atoms with various molecular targets. Rhenium can act as a catalyst, facilitating the formation and breaking of chemical bonds, while uranium’s radioactive properties can be used to target and destroy specific cells or molecules. The exact pathways and targets involved depend on the specific compound and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to rhenium-uranium compounds include other transition metal-uranium compounds, such as molybdenum-uranium and tungsten-uranium compounds. These compounds share some similar properties, such as high melting points and catalytic activity.
Uniqueness: Rhenium-uranium compounds are unique due to the combination of rhenium’s catalytic properties and uranium’s radioactive properties. This combination allows for a wide range of applications in chemistry, biology, medicine, and industry. Additionally, the high stability and resistance to corrosion of rhenium-uranium compounds make them particularly valuable in high-temperature and extreme conditions.
Conclusion
Rhenium-uranium compounds are fascinating materials with a wide range of applications. Their unique combination of properties makes them valuable in various fields, from chemistry and biology to medicine and industry. As research continues, new and innovative uses for these compounds are likely to be discovered, further enhancing their importance and utility.
Eigenschaften
CAS-Nummer |
12440-59-4 |
|---|---|
Molekularformel |
Re2U |
Molekulargewicht |
610.44 g/mol |
IUPAC-Name |
rhenium;uranium |
InChI |
InChI=1S/2Re.U |
InChI-Schlüssel |
JGMWQURPALJGSP-UHFFFAOYSA-N |
Kanonische SMILES |
[Re].[Re].[U] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid](/img/structure/B14724025.png)


![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)
![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)


![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)




![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)

